molecular formula C14H23NO4 B2660657 tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 1251012-92-6

tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B2660657
CAS No.: 1251012-92-6
M. Wt: 269.341
InChI Key: WBAULBNNFCODGD-UHFFFAOYSA-N
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Description

tert-Butyl 9-oxo-1-oxa-4-azaspiro[55]undecane-4-carboxylate is a chemical compound with the molecular formula C14H23NO4 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the use of olefin metathesis reaction on a Grubbs catalyst, although this route is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. For example, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and ultimately leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is unique due to its specific spirocyclic structure, which provides a combination of flexibility and rigidity. This structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-9-18-14(10-15)6-4-11(16)5-7-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAULBNNFCODGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251012-92-6
Record name tert-butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
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